2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one): is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) typically involves the reaction of quinazolinone derivatives with disulfide linkers. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, acetic acid can be used as a catalyst in a green and facile strategy .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the disulfide linkers.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized quinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it can be used to study the interactions of quinazolinone derivatives with biological targets.
Industry: In the material science industry, the compound can be used to develop new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) involves its interaction with molecular targets through its quinazolinone core and disulfide linkers. The quinazolinone core can interact with various enzymes and receptors, while the disulfide linkers can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,2’-[(2-oxopropane-1,3-diyl)diisoindoline-1,3-dione]: This compound features a similar core structure but with isoindoline instead of quinazolinone.
2,2’-Dithiodiethanol Diacrylate: Another compound with disulfide linkers but different functional groups.
Uniqueness: The uniqueness of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one) lies in its combination of a quinazolinone core with disulfide linkers, providing a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C33H26N4O3S2 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
3-benzyl-2-[3-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-2-oxopropyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C33H26N4O3S2/c38-25(21-41-32-34-28-17-9-7-15-26(28)30(39)36(32)19-23-11-3-1-4-12-23)22-42-33-35-29-18-10-8-16-27(29)31(40)37(33)20-24-13-5-2-6-14-24/h1-18H,19-22H2 |
InChI Key |
ZVKICWDCKBWWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.